molecular formula C19H20ClNO4 B2651577 Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate CAS No. 1788559-97-6

Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate

Cat. No.: B2651577
CAS No.: 1788559-97-6
M. Wt: 361.82
InChI Key: XKGJVIHLVIZMFE-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core modified with a carbamoyl group linked to a 3-chlorophenyl-substituted methoxypropyl chain.

Properties

IUPAC Name

methyl 4-[[2-(3-chlorophenyl)-2-methoxypropyl]carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-19(25-3,15-5-4-6-16(20)11-15)12-21-17(22)13-7-9-14(10-8-13)18(23)24-2/h4-11H,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGJVIHLVIZMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 3-chlorophenyl.

    Alkylation: The 3-chlorophenyl intermediate is then alkylated with 2-methoxypropyl bromide under basic conditions to form 2-(3-chlorophenyl)-2-methoxypropane.

    Carbamoylation: The alkylated intermediate undergoes a reaction with isocyanate to introduce the carbamoyl group, forming 2-(3-chlorophenyl)-2-methoxypropyl carbamate.

    Esterification: Finally, the carbamate is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbamoyl group.

    Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s structure combines a methyl benzoate backbone with a carbamoyl group and a 3-chlorophenyl moiety. Key comparisons with analogs include:

Quinoline-Based Piperazine-Linked Benzoates (C1–C7 Series)

Compounds such as Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) share the methyl benzoate core but differ in their substituents:

  • Core linkage: C3 uses a quinoline-carbonyl-piperazine bridge, whereas the target compound employs a carbamoyl group directly attached to a methoxypropyl chain.
  • Chlorophenyl position : C3 has a para-chlorophenyl group, while the target compound features a meta-chlorophenyl substituent. This positional difference may influence steric and electronic properties.
Triazole-Thione Derivatives (19a, 20a, 21a)

Compounds like 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) share the 3-chlorophenyl group but diverge in core structure (triazole-thione vs. benzoate ester). These analogs highlight the role of heterocyclic cores in modulating stability and bioactivity.

Physicochemical Properties

Solubility and Crystallinity
  • The C1–C7 analogs in were isolated as yellow or white solids, suggesting moderate crystallinity . The target compound’s methoxypropyl chain may enhance solubility in polar solvents compared to the rigid quinoline-piperazine systems.
  • Triazole-thione derivatives (19a–21a) exhibited yields of 75–82%, indicating efficient crystallization , which may parallel the target compound’s synthetic feasibility.
Spectroscopic Characterization
  • Analogs like C3 were characterized via $ ^1H $ NMR and HRMS , providing benchmarks for verifying the target compound’s purity and structure. The methoxypropyl group’s protons would likely appear as distinct singlets in $ ^1H $ NMR.

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituent Position Key Functional Groups Reference
Target Compound Benzoate ester 3-chlorophenyl Carbamoyl, methoxypropyl -
C3 (Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline-piperazine 4-chlorophenyl Quinoline, piperazine
19a (Triazole-thione derivative) Triazole-thione 3-chlorophenyl Morpholinylmethyl

Notes on Limitations and Contradictions

  • Structural Divergence: The absence of direct data on the target compound necessitates inferences from structurally distinct analogs (e.g., quinoline vs. benzoate cores), limiting precise comparisons.
  • Substituent Position: The meta vs.

Biological Activity

Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a detailed exploration of its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C28H29ClN2O8
  • Molecular Weight : 556.99 g/mol
  • CAS Number : 318465-73-5
  • IUPAC Name : 2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylcarbamoyl]benzoic acid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. It has been shown to exhibit:

  • Inhibition of Carbonic Anhydrase : Similar compounds have demonstrated high affinity and selectivity for carbonic anhydrase IX (CAIX), which is implicated in tumor growth and metastasis. Methyl derivatives have been noted for their binding affinities, suggesting potential anticancer properties .

Anticancer Properties

Research indicates that this compound may possess anticancer properties through its ability to inhibit CAIX. The binding affinity of related compounds has been reported to be extremely high (Kd values as low as 0.12 nM), indicating a strong potential for therapeutic use in oncology .

Antimicrobial Activity

The compound's structural analogs have shown promising results in antimicrobial assays, suggesting that modifications in the methyl and chlorophenyl groups could enhance activity against various bacterial strains. The presence of the carbamoyl group is believed to contribute to this activity by affecting the compound's solubility and interaction with microbial membranes .

Case Studies and Research Findings

  • Study on CAIX Inhibition :
    • A study published in the International Journal of Molecular Sciences highlighted the binding characteristics of similar methyl-substituted benzoates to CAIX, noting their potential as selective inhibitors with implications for cancer therapy .
  • Antimicrobial Evaluation :
    • In vitro studies conducted on various derivatives indicated that compounds with similar structures exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, thus supporting the hypothesis that this compound could be developed into an antimicrobial agent .

Data Table: Biological Activity Overview

PropertyValue
Binding Affinity (Kd)0.12 nM (for CAIX)
Molecular Weight556.99 g/mol
Antimicrobial ActivityEffective against multiple strains
Anticancer PotentialHigh (selective for CAIX)

Q & A

Q. What strategies enhance the compound’s stability during long-term storage?

  • Methodological Answer : Store in amber vials with desiccants (silica gel) under argon atmosphere . Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV at 254 nm. Lyophilization is recommended for aqueous solutions .

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